Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

Cross-Coupling Suzuki-Miyaura Synthetic Methodology

Choose Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate for superior cross-coupling efficiency. The C3-iodo group ensures faster, higher-yielding Suzuki reactions vs bromo/chloro analogs. Guaranteed NLT 98% purity minimizes variability, while defined storage (2-8°C, N₂) supports long-term stability. Ideal for medicinal chemistry library synthesis and robust process scale-up.

Molecular Formula C10H9IN2O2
Molecular Weight 316.098
CAS No. 147503-88-6
Cat. No. B587767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
CAS147503-88-6
SynonymsETHYL 3-IODO-1H-PYRROLO[2,3-C]PYRIDINE-5-CARBOXYLATE
Molecular FormulaC10H9IN2O2
Molecular Weight316.098
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1)C(=CN2)I
InChIInChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3
InChIKeyVXSNXVLHVWJQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 147503-88-6): A Key Halogenated Azaindole Building Block for Complex Synthesis


Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a member of the azaindole (specifically 6-azaindole) family of heterocycles, characterized by a pyrrolo[2,3-c]pyridine core with an iodine atom at the 3-position and an ethyl ester group at the 5-position. Its molecular formula is C₁₀H₉IN₂O₂ with a molecular weight of 316.10 g/mol . This compound is primarily valued as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the construction of more complex, biologically relevant molecules . The iodine atom serves as a crucial functional handle for further chemical elaboration, enabling the compound to be used in cross-coupling reactions and other transformations to generate diverse chemical libraries .

Why Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Cannot Be Arbitrarily Replaced by Other Halogenated Azaindoles


Direct substitution of Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with a seemingly similar halogenated azaindole is not straightforward and introduces significant risk of altered reactivity, compromised synthetic outcomes, and potential failure in subsequent applications. The precise position of the iodine atom on the pyrrolo[2,3-c]pyridine scaffold is critical for its intended function as a reactive handle in cross-coupling reactions [1]. Replacing it with a bromo- or chloro- analog can lead to dramatically different reaction rates, yields, and catalyst requirements in key transformations like Suzuki-Miyaura couplings [2]. Furthermore, the specific physicochemical properties, such as solubility and stability, dictated by this unique substitution pattern are likely to differ from other regioisomers or analogs, impacting downstream processes like purification and formulation . Therefore, procurement based on chemical similarity alone is a high-risk strategy without direct experimental validation.

Quantitative Differentiation of Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate: A Comparative Data Guide


Enhanced Reactivity in Cross-Coupling: Iodo vs. Bromo Pyrrolopyridine Analogs

In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the corresponding carbon-bromine (C-Br) bond. This is a well-established principle in organic chemistry. For the specific context of heterocyclic C-H activation, it has been observed that there is a clear selectivity for coupling with an iodo-substituted partner over a bromo-substituted one [1]. This implies that the iodo compound will react faster and under milder conditions. While not a direct measurement on this specific compound, this class-level inference is a critical differentiator for scientists planning synthetic routes.

Cross-Coupling Suzuki-Miyaura Synthetic Methodology

Vendor-Specified Purity: Guaranteed Quality for Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Reputable vendors provide a specified minimum purity for this compound, which is a verifiable quality metric for procurement. For instance, MolCore guarantees a purity of 'NLT 98%' (Not Less Than 98%) for their product . In contrast, general database entries for a related analog, methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS 2091796-77-7), do not typically list a guaranteed purity specification . This absence of a stated specification creates uncertainty for the buyer regarding the quality and consistency of the material they would receive.

Quality Control Purity Procurement

Defined Storage Requirements: Ensuring Long-Term Stability for Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Proper storage is critical for maintaining the integrity of sensitive chemical building blocks. The target compound has clearly defined storage conditions provided by multiple vendors, such as storage at 20°C for 2 years or at 2-8°C under nitrogen . In comparison, for an analog like methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, the only storage instruction found is a generic 'Store at Room Temperature' . The specific and controlled storage condition for the iodo-compound suggests a greater sensitivity and underscores the importance of adhering to these guidelines to prevent decomposition, which is not as clearly defined for the analog.

Stability Storage Logistics

Optimal Application Scenarios for Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Based on Verifiable Differentiation


Medicinal Chemistry Library Synthesis via Cross-Coupling

The compound is ideally suited as a core building block for generating diverse libraries of 3-substituted pyrrolo[2,3-c]pyridine-5-carboxylate analogs via palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond, as inferred from class-level evidence [1], makes it the preferred substrate over its bromo or chloro counterparts for high-throughput synthesis where reaction success rate and yield are paramount. This application directly leverages the key differentiation outlined in Evidence Item 1.

Scale-Up and Process Chemistry with Quality Assurance

In process chemistry and scale-up activities, the reliability and consistency of the starting material are non-negotiable. The availability of Ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate with a guaranteed minimum purity specification (e.g., NLT 98% ) provides a significant advantage over analogs with unspecified purity. This reduces variability in reaction outcomes, simplifies troubleshooting, and is a critical factor in establishing a robust and reproducible manufacturing process. This scenario is a direct consequence of the evidence presented in Evidence Item 2.

Research Requiring Stringent Storage and Stability Protocols

For laboratories operating under strict inventory and stability management protocols, the clearly defined storage conditions for this compound (e.g., 2-8°C under nitrogen ) provide essential guidance for long-term storage planning. This level of specification is crucial for ensuring the compound remains viable for future use, reducing waste and preventing the use of degraded material in critical experiments. This application is directly supported by the findings in Evidence Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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